molecular formula C22H23N3O3 B11233097 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide

Cat. No.: B11233097
M. Wt: 377.4 g/mol
InChI Key: LFTOOMUWCOIMTB-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide: is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a 4-ethoxyphenyl group and an oxyethyl linkage to a 3-methylbenzamide moiety. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Substitution with 4-Ethoxyphenyl Group: The pyridazine ring is then substituted with a 4-ethoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Oxyethyl Linkage Formation: The substituted pyridazine is reacted with an appropriate ethylene oxide derivative to form the oxyethyl linkage.

    Coupling with 3-Methylbenzamide: Finally, the oxyethyl-substituted pyridazine is coupled with 3-methylbenzamide using standard amide coupling reagents such as carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Material Science: It can be incorporated into polymers and materials for advanced applications.

Biology and Medicine:

    Pharmacology: Pyridazine derivatives, including this compound, have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Drug Development: It can serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Agrochemicals: The compound can be used in the development of herbicides and pesticides.

    Dyes and Pigments: It can be used as a precursor for the synthesis of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The similar compounds listed above differ in the substituents attached to the pyridazine ring or the benzamide moiety. These structural differences can lead to variations in their chemical reactivity and biological activity.
  • Unique Properties: N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and applications compared to its analogs.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3-methylbenzamide

InChI

InChI=1S/C22H23N3O3/c1-3-27-19-9-7-17(8-10-19)20-11-12-21(25-24-20)28-14-13-23-22(26)18-6-4-5-16(2)15-18/h4-12,15H,3,13-14H2,1-2H3,(H,23,26)

InChI Key

LFTOOMUWCOIMTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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